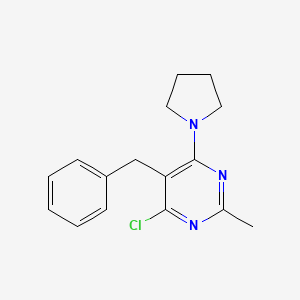

5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Description

Properties

IUPAC Name |

5-benzyl-4-chloro-2-methyl-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3/c1-12-18-15(17)14(11-13-7-3-2-4-8-13)16(19-12)20-9-5-6-10-20/h2-4,7-8H,5-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZUNGGSKUFOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)CC2=CC=CC=C2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424337 | |

| Record name | 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500156-13-8 | |

| Record name | 4-Chloro-2-methyl-5-(phenylmethyl)-6-(1-pyrrolidinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500156-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- 4-Chloro-6-methyl-2-hydroxypyrimidine or 4,6-dichloro-2-methylpyrimidine are common starting points.

- Pyrrolidine is used as the nucleophile to substitute the 2-position chlorine or hydroxyl group.

- Benzyl halides (e.g., benzyl chloride or benzyl bromide) are used for benzylation at the 5-position.

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Nucleophilic substitution | 4-chloro-6-methyl-2-hydroxypyrimidine + pyrrolidine, base (NaH or K2CO3), solvent (DMF or DMSO), 50-80°C | Substitution of hydroxyl at 2-position by pyrrolidin-1-yl group to form 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine |

| 2 | Benzylation | Intermediate + benzyl chloride, base (K2CO3 or NaH), solvent (DMF), 60-90°C | Electrophilic substitution at 5-position to introduce benzyl group |

| 3 | Purification | Recrystallization or chromatography | Isolation of pure this compound |

Reaction Conditions and Optimization

- Bases: Sodium hydride (NaH) or potassium carbonate (K2CO3) are preferred to deprotonate nucleophiles and facilitate substitution.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity and solubility.

- Temperature: Moderate heating (50–90°C) is applied to drive the substitution and benzylation reactions efficiently.

- Time: Reaction times vary from 4 to 24 hours depending on scale and conditions.

Industrial Scale Considerations

- Continuous flow reactors can be employed to improve reaction control and scalability.

- Automated systems optimize reagent addition and temperature control to maximize yield and reproducibility.

- Solvent recovery and waste minimization are critical for sustainable production.

Representative Data Table of Preparation Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Starting material purity | >98% | Ensures high yield and fewer side products |

| Base equivalents | 1.1 – 1.5 eq | Slight excess to drive reaction completion |

| Solvent volume | 5 – 10 mL per mmol | Adequate to dissolve reactants |

| Reaction temperature | 50 – 90 °C | Optimized for nucleophilic substitution and benzylation |

| Reaction time | 4 – 24 hours | Monitored by TLC or HPLC |

| Yield | 60 – 85% | Depends on purification and reaction optimization |

| Purity of final product | >98% | Confirmed by NMR, HPLC, and elemental analysis |

Research Findings and Mechanistic Insights

- The nucleophilic substitution at the 2-position is facilitated by the electron-deficient pyrimidine ring, with the chloro group at the 4-position stabilizing the intermediate.

- Benzylation at the 5-position proceeds via electrophilic aromatic substitution, favored by the electron-donating effect of the pyrrolidinyl group.

- The presence of the methyl group at the 6-position influences regioselectivity and steric hindrance, which must be considered during reaction optimization.

- Reaction monitoring by chromatographic techniques (HPLC, TLC) and spectroscopic methods (NMR, MS) is essential for ensuring reaction completeness and product integrity.

Summary of Preparation Methodologies

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution of 2-hydroxypyrimidine | Direct substitution with pyrrolidine under basic conditions | Straightforward, high selectivity | Requires careful control of base and temperature |

| Benzylation via benzyl halide | Electrophilic substitution at 5-position | Efficient introduction of benzyl group | Possible side reactions if conditions are harsh |

| Continuous flow synthesis | Automated, scalable process | Enhanced reproducibility and safety | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of pyrimidines, including 5-benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation. For instance, the compound's potential as a Pim-1 kinase inhibitor has been explored, which is significant in targeting various cancers .

1.2 Neurological Applications

The structural features of this compound suggest potential applications in treating neurological disorders. Pyrimidine derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. This compound may serve as a scaffold for developing novel neuroactive agents .

Pharmacological Studies

2.1 Structure-Activity Relationship (SAR) Analysis

The compound has been subjected to extensive SAR studies to understand how modifications to its structure affect biological activity. This approach helps in identifying the most effective analogs for specific therapeutic targets, such as cancer and neurodegenerative diseases .

2.2 Virtual Screening and Drug Design

Utilizing pharmacophore modeling and quantitative structure-activity relationship (QSAR) techniques, researchers have employed this compound in virtual screening processes to identify new inhibitors against various biological targets. The compound's structural characteristics make it a suitable candidate for further optimization in drug discovery programs .

Synthetic Methodologies

3.1 Synthesis of Novel Derivatives

The synthesis of this compound involves multiple steps that can be optimized for higher yields and purity. This compound serves as a precursor for synthesizing more complex molecules with enhanced biological activities .

3.2 Reaction Pathways

Research has documented various reaction pathways for the synthesis of this compound, highlighting its versatility in chemical reactions. These pathways can be adapted for the production of related compounds with tailored properties suitable for specific applications in medicinal chemistry .

Case Studies

Mechanism of Action

The mechanism of action of 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Differences

The following table highlights key structural differences between 5-benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine and analogs synthesized in recent studies (e.g., 4-isobutyl-1-methyl-6-oxo derivatives from ):

| Compound | Position 4 | Position 5 | Position 6 | Position 2 |

|---|---|---|---|---|

| Target Compound | Chloro | Benzyl | Pyrrolidin-1-yl | Methyl |

| 4-isobutyl-1-methyl-6-oxo analogs | Isobutyl | Carbonitrile | Oxo | Methyl |

Key Observations :

- Position 6: The pyrrolidin-1-yl group introduces a secondary amine, enabling hydrogen bonding, whereas the oxo group in analogs could participate in keto-enol tautomerism .

Spectroscopic Characterization

The target compound and its analogs share common characterization techniques:

- IR Spectroscopy : Expected peaks for C-Cl (~550–850 cm⁻¹) and N–H (pyrrolidine, ~3300 cm⁻¹) distinguish it from analogs with carbonyl (C=O, ~1700 cm⁻¹) or nitrile (C≡N, ~2200 cm⁻¹) groups .

- ¹H-NMR : The benzyl group’s aromatic protons (~7.2–7.4 ppm) and pyrrolidine’s methylene protons (~1.8–3.5 ppm) contrast with the isobutyl group’s aliphatic signals (~0.8–2.0 ppm) in analogs .

Biological Activity

5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₈ClN₃

- Molecular Weight : 299.79 g/mol

- Structural Features : The compound consists of a pyrimidine ring substituted with a benzyl group, a chlorine atom, and a pyrrolidine moiety. This unique combination of substituents contributes to its diverse biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrimidine Core : Often achieved via the Biginelli reaction, which combines an aldehyde, β-keto ester, and urea under acidic conditions.

- Introduction of Substituents : The benzyl, chloro, and methyl groups are introduced through various substitution reactions, including chlorination with thionyl chloride.

- Pyrrolidinyl Substitution : Achieved through nucleophilic substitution reactions where a pyrrolidine derivative reacts with the pyrimidine core.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In studies evaluating its antibacterial effects:

- Minimum Inhibitory Concentration (MIC) values were determined for several strains:

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary research suggests that it may interact with specific protein kinases involved in cancer cell proliferation:

- Mechanism of Action : It potentially binds to enzymes or receptors, altering their activity and influencing cellular pathways related to cancer progression .

- In vitro Studies : Various derivatives of pyrimidine have shown antiproliferative effects in cancer cell lines, indicating that modifications to the structure could enhance efficacy.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound:

- Antimicrobial Activity Assessment :

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Compound A | 0.0048 | B. mycoides |

| Compound B | 0.0195 | C. albicans |

- Anticancer Research :

- Studies focusing on the interaction with protein kinases suggest that this compound could serve as a lead for developing new anticancer therapies .

- Further investigations using molecular docking techniques are underway to elucidate specific binding interactions and optimize the compound's structure for enhanced potency.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine?

- Methodological Answer : Multicomponent reactions (MCRs) are effective for constructing pyrimidine cores. For example, a three-component reaction involving aldehyde derivatives, cyanocetamide, and pyrrolidine can yield substituted pyrimidines. Optimize reaction conditions (e.g., ethanol as solvent, anhydrous K₂CO₃ as base) and monitor intermediates via TLC . Post-synthesis, purify via column chromatography using gradients of ethyl acetate/hexane. Confirm purity via HPLC with a C18 column and ammonium acetate buffer (pH 6.5) .

Q. How should researchers characterize the structural and thermal properties of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, pyrrolidinyl protons at δ 1.5–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks with <2 ppm error (e.g., [M+H]⁺ at m/z ~380.18).

- Melting Point Analysis : Perform in open capillaries; expect decomposition >250°C for halogenated pyrimidines .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : Chlorinated pyrimidines are prone to hydrolysis under acidic/basic conditions. Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Use HPLC to monitor degradation products (e.g., loss of Cl substituent). Store in amber vials at -20°C with desiccants .

Advanced Research Questions

Q. How can substituent effects on biological activity be systematically studied?

- Methodological Answer : Design a structure-activity relationship (SAR) study by synthesizing analogs with variations in benzyl, chloro, or pyrrolidinyl groups. For example:

- Replace benzyl with substituted aryl groups (e.g., 3,5-dibromophenyl ).

- Compare chloro vs. fluoro substituents (see halogen effects in ) .

- Evaluate activity in enzyme inhibition assays (e.g., kinase panels) and correlate with computational docking results.

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents). Validate findings using orthogonal methods:

- Biochemical Assays : Use SPR (surface plasmon resonance) to measure binding kinetics.

- Cellular Assays : Test in multiple cell lines (e.g., HEK293 vs. HeLa) with controlled ATP levels.

- Orthogonal Analytics : Cross-validate purity (>98% via HPLC) and exclude batch-specific impurities .

Q. What computational strategies predict target interactions for this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against protein databases (PDB) using the compound’s minimized 3D structure (DFT-optimized). Focus on conserved binding pockets (e.g., ATP-binding sites in kinases). Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. How to optimize reaction yields for large-scale synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to screen variables:

- Catalyst Loading : Test 5–20 mol% of Pd(OAc)₂ for cross-coupling steps.

- Temperature : Optimize microwave-assisted synthesis (80–150°C).

- Solvent Systems : Compare DMF vs. toluene for solubility. Achieve >70% yield via iterative refinement .

Q. What safety protocols are essential for handling chlorinated pyrimidines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.